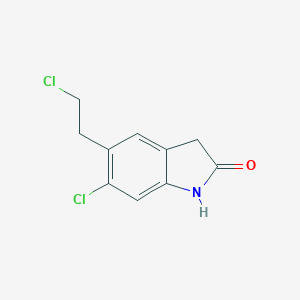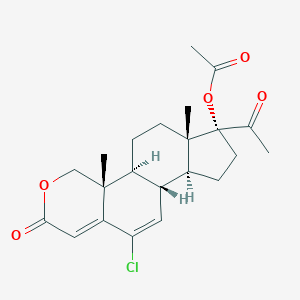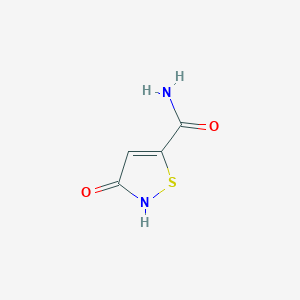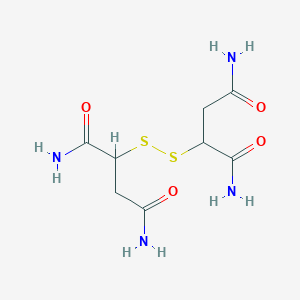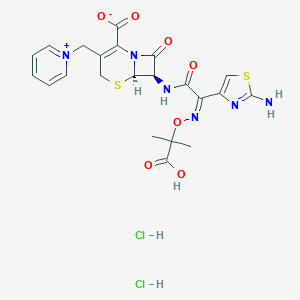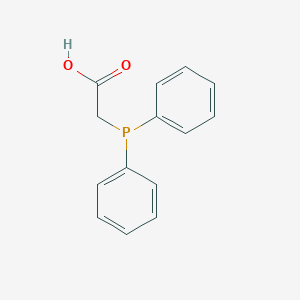
5,7-二乙酰氧基黄酮
描述
5,7-Diacetoxyflavone is a useful research compound. Its molecular formula is C19H14O6 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Diacetoxyflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Diacetoxyflavone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肌少症治疗
5,7-二甲氧基黄酮 (DMF) 是山奈 (Kaempferia parviflora) 中的主要黄酮类化合物,已研究其治疗肌少症的潜力 . 肌少症是一种肌肉疾病,其特征是随着年龄增长肌肉质量和功能下降 . DMF已被发现可刺激握力及运动耐力,增加肌肉质量和体积,并改善蛋白质周转和线粒体功能 .
抗糖尿病
DMF 也因其抗糖尿病特性而受到关注 . 鉴于骨骼肌在葡萄糖代谢中的作用,这一点尤为重要 . DMF 在这一领域的潜力使其成为治疗 2 型糖尿病等代谢疾病的宝贵工具 .
抗肥胖
除了其抗糖尿病特性外,DMF 还因其抗肥胖作用而闻名 . 鉴于骨骼肌在游离脂肪酸和蛋白质代谢中的作用,DMF 可能在治疗肥胖症中发挥作用 .
抗炎
DMF 被发现具有抗炎特性 . 研究表明,DMF 可通过降低肿瘤坏死因子-α 和白细胞介素-6 血清和 mRNA 水平来减轻炎症反应
作用机制
Target of Action
5,7-Diacetoxyflavone (5,7-DMF) is a flavonoid that primarily targets the phosphatidylinositol 3-kinase-Akt pathway . This pathway plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Additionally, 5,7-DMF has been found to inhibit the Breast Cancer Resistance Protein (BCRP) , a protein associated with multidrug resistance in cancer cells .
Mode of Action
5,7-DMF interacts with its targets to stimulate protein synthesis and inhibit proteolysis . It activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . Furthermore, it reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .
Biochemical Pathways
The compound affects several biochemical pathways. It stimulates the phosphatidylinositol 3-kinase-Akt pathway , leading to the activation of the mammalian target of rapamycin pathway for protein synthesis . It also upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A , which are associated with mitochondrial biogenesis .
Pharmacokinetics
It’s known that the compound can directly inhibit the drug metabolizing enzyme familycytochrome P450 (CYP) 3As . This suggests that 5,7-DMF may influence the absorption, distribution, metabolism, and excretion (ADME) properties of other drugs metabolized by CYP3As .
Result of Action
The molecular and cellular effects of 5,7-DMF’s action include increased muscle mass and volume, stimulated grip strength and exercise endurance . It also reduces inflammatory responses by decreasing the serum and mRNA levels of tumor necrosis factor-alpha and interleukin-6 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,7-DMF. For instance, factors such as diet, lifestyle, and exposure to other drugs can affect the body’s response to the compound . .
生化分析
Biochemical Properties
5,7-Diacetoxyflavone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, which plays a key role in cellular functions such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Cellular Effects
5,7-Diacetoxyflavone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to stimulate grip strength and exercise endurance, and increase muscle mass and volume in mice .
Molecular Mechanism
At the molecular level, 5,7-Diacetoxyflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis .
Temporal Effects in Laboratory Settings
The effects of 5,7-Diacetoxyflavone change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5,7-Diacetoxyflavone vary with different dosages in animal models. For instance, in a study conducted on eighteen-month-old mice, it was found that oral administration of 5,7-Diacetoxyflavone at the dose of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks not only stimulated grip strength and exercise endurance but also increased muscle mass and volume .
Metabolic Pathways
5,7-Diacetoxyflavone is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
5,7-Diacetoxyflavone is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
属性
IUPAC Name |
(5-acetyloxy-4-oxo-2-phenylchromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVULDRRJPCIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


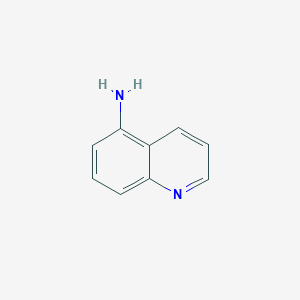
![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)



